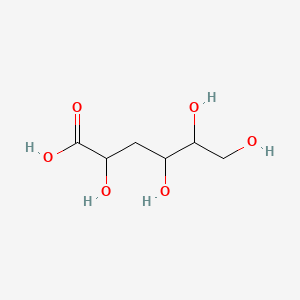
3-Deoxy-D-gluconic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Deoxy-D-gluconic acid, also known as 2-dehydro-3-deoxy-D-gluconic acid, is a derivative of D-gluconic acid. It is a key intermediate in various metabolic pathways, particularly in the pentose phosphate pathway and the Entner-Doudoroff pathway. This compound plays a significant role in microbial metabolism and is involved in the degradation of carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions: 3-Deoxy-D-gluconic acid can be synthesized through enzymatic dehydration of D-gluconate. The reaction involves the use of gluconate dehydratase, which converts D-gluconate to this compound. The reaction mixture typically contains sodium D-gluconate, Tris HCl buffer, water, and a particle-free extract of Alcaligenes species. The reaction is carried out at 30°C with occasional shaking, and the progress is monitored using periodate-thiobarbituric acid or semicarbazide assay methods .
Industrial Production Methods: For industrial-scale production, the enzymatic method is preferred due to its efficiency and sustainability. The process involves the use of recombinant gluconate dehydratase from hyperthermophilic microorganisms like Thermoproteus tenax. This enzyme is overproduced in Escherichia coli and purified through precipitation steps. The final product, this compound, is separated from the protein by ultrafiltration .
化学反应分析
Types of Reactions: 3-Deoxy-D-gluconic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 2-keto-3-deoxy-D-gluconic acid.
Reduction: Reduction can yield 3-deoxy-D-gluconic alcohol.
Substitution: Substitution reactions can produce various amino derivatives depending on the nucleophile used.
科学研究应用
3-Deoxy-D-gluconic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is involved in metabolic studies and is used to investigate carbohydrate metabolism in microorganisms.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals
作用机制
The mechanism of action of 3-deoxy-D-gluconic acid involves its role as an intermediate in metabolic pathways. It participates in the pentose phosphate pathway and the Entner-Doudoroff pathway, where it is converted to pyruvate and glyceraldehyde-3-phosphate. These products are further metabolized to generate energy and biosynthetic precursors. The compound interacts with various enzymes, including gluconate dehydratase and 2-dehydro-3-deoxygluconokinase, which catalyze its conversion to other metabolites .
相似化合物的比较
2-Keto-3-deoxy-D-gluconic acid: This compound is an oxidized form of 3-deoxy-D-gluconic acid and is involved in similar metabolic pathways.
D-Gluconic acid: The parent compound from which this compound is derived.
D-Glucosaminic acid: A related compound with an amino group instead of a hydroxyl group at the C2 position
Uniqueness: this compound is unique due to its specific role in the Entner-Doudoroff pathway, which is less common compared to the glycolytic pathway. Its ability to participate in both oxidative and non-oxidative reactions makes it a versatile intermediate in various biochemical processes .
属性
CAS 编号 |
1518-59-8 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12) |
InChI 键 |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
手性 SMILES |
C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O |
规范 SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)
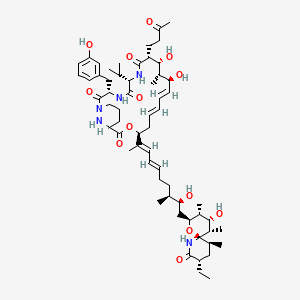
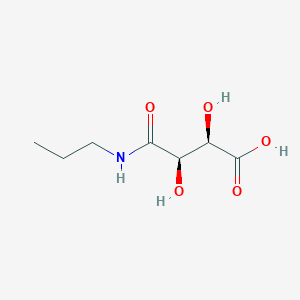
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)
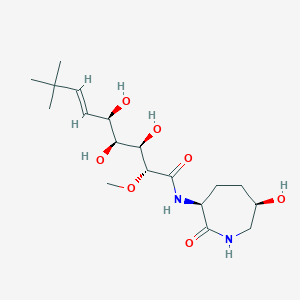

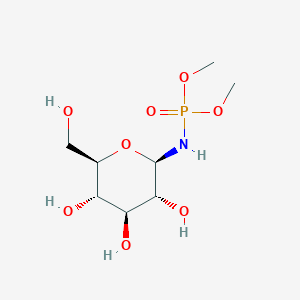
![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)
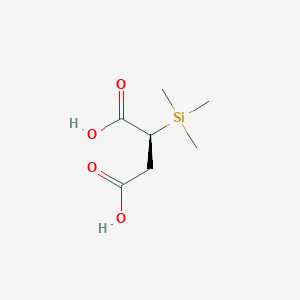
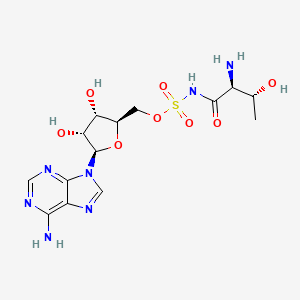
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
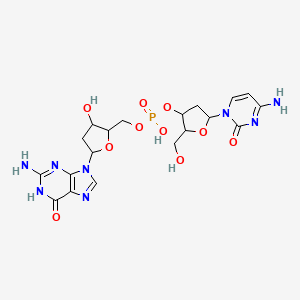
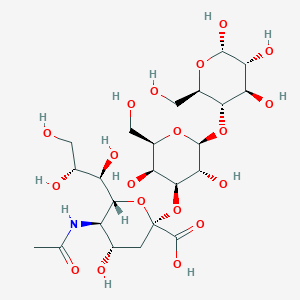
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
